molecular formula C19H26N2OS B2527096 N-[2-(3,4-dimethylphenyl)sulfanylethyl]-1-prop-2-ynylpiperidine-4-carboxamide CAS No. 1241487-01-3

N-[2-(3,4-dimethylphenyl)sulfanylethyl]-1-prop-2-ynylpiperidine-4-carboxamide

Cat. No. B2527096
CAS RN: 1241487-01-3
M. Wt: 330.49
InChI Key: DVRMFIDGSPGGGJ-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethylphenyl)sulfanylethyl]-1-prop-2-ynylpiperidine-4-carboxamide, also known as ML352, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Antiviral and Antitumor Agents

  • Synthesis and Antiviral Activity : Research has been conducted on the synthesis of certain thiazole C-nucleosides, showcasing the potential antiviral activity against various viruses, including herpes and parainfluenza viruses. These compounds were also evaluated for their ability to inhibit purine nucleotide biosynthesis, indicating a broad spectrum of biological activity that could be relevant to the research applications of similar compounds (Srivastava et al., 1977).

  • Cancer Research : A novel series of N-arylpiperazine-1-carboxamide derivatives were synthesized and evaluated for their androgen receptor (AR) antagonist activities, showcasing potential applications in the treatment of prostate cancer. This indicates the relevance of similar compounds in the development of new therapeutic agents for cancer treatment (Kinoyama et al., 2005).

Chemical Synthesis and Characterization

  • Green Chemistry : Research on the green synthesis of chemiluminescent N-sulfopropyl acridinium esters without using carcinogenic substances highlights the importance of developing safer and more sustainable chemical synthesis methods. These findings could be relevant to the synthesis and application of the specified compound in a way that minimizes environmental impact and health risks (Natrajan & Wen, 2013).

Molecular Docking and DFT Calculations

  • Theoretical Studies : Synthesis, biological evaluation, molecular docking, and Density Functional Theory (DFT) calculations of novel benzenesulfonamide derivatives indicate the compound's potential for in vitro antitumor activity against specific cell lines. Such theoretical and computational approaches can be applied to the research of "N-[2-(3,4-dimethylphenyl)sulfanylethyl]-1-prop-2-ynylpiperidine-4-carboxamide" to predict its bioactivity and molecular interactions (Fahim & Shalaby, 2019).

High Glass Transition Polymers

  • Polymer Chemistry : The synthesis and characterization of new polyamides and polyimides containing a triphenylamine group, which show high glass transitions, illustrate the potential for creating advanced materials with specific desired properties. Research into similar compounds could lead to the development of new materials for various industrial applications (Liaw et al., 2002).

properties

IUPAC Name

N-[2-(3,4-dimethylphenyl)sulfanylethyl]-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2OS/c1-4-10-21-11-7-17(8-12-21)19(22)20-9-13-23-18-6-5-15(2)16(3)14-18/h1,5-6,14,17H,7-13H2,2-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRMFIDGSPGGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)SCCNC(=O)C2CCN(CC2)CC#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dimethylphenyl)sulfanylethyl]-1-prop-2-ynylpiperidine-4-carboxamide

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